6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide
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Overview
Description
6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide is a chemical compound with the molecular formula C6H3BrClN3·HBr It is a derivative of imidazo[1,2-a]pyrazine, featuring bromine and chlorine substituents at the 6 and 8 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide typically involves the halogenation of imidazo[1,2-a]pyrazine. The process begins with the preparation of imidazo[1,2-a]pyrazine, followed by bromination and chlorination reactions. The halogenation reactions are usually carried out under controlled conditions using appropriate halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Scientific Research Applications
6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-chloroimidazo[1,2-a]pyridine
- 6-Bromo-8-chloroimidazo[1,2-a]pyrazine
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Compared to similar compounds, it may offer different reactivity profiles and potential biological activities, making it a compound of interest for further study.
Properties
IUPAC Name |
6-bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3.BrH/c7-4-3-11-2-1-9-6(11)5(8)10-4;/h1-3H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZVRVAMZHUMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)Cl)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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